Oleandomycin phosphate

Vue d'ensemble

Description

Le phosphate d'oléandomycine est un antibiotique macrolide dérivé de la bactérie Streptomyces antibioticus. Il est connu pour ses propriétés antibactériennes, en particulier contre les bactéries Gram-positives. Bien qu'il soit moins efficace que l'érythromycine, il a été utilisé dans diverses applications médicales et vétérinaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le phosphate d'oléandomycine est synthétisé par fermentation de Streptomyces antibioticus. Le processus implique la culture de la bactérie dans un milieu riche en nutriments, suivie de l'extraction et de la purification de l'antibiotique. La forme phosphate est obtenue en faisant réagir l'oléandomycine avec de l'acide phosphorique .

Méthodes de production industrielle : La production industrielle de phosphate d'oléandomycine implique des processus de fermentation à grande échelle. La bactérie est cultivée dans des bioréacteurs dans des conditions contrôlées pour maximiser le rendement. Après fermentation, l'antibiotique est extrait en utilisant des techniques d'extraction par solvant, suivies de la purification par cristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate d'oléandomycine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions spécifiques

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'oléandomycine avec des propriétés antibactériennes modifiées. Ces dérivés sont étudiés pour leur efficacité potentielle accrue et leur résistance réduite .

4. Applications de la recherche scientifique

Le phosphate d'oléandomycine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier la structure et la fonction des antibiotiques macrolides.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et l'inhibition de la synthèse des protéines.

Médecine : Il est exploré pour son potentiel dans le traitement des infections bactériennes, en particulier en médecine vétérinaire.

Industrie : Il est utilisé dans la production d'additifs pour l'alimentation animale pour favoriser la croissance et prévenir les infections chez le bétail

5. Mécanisme d'action

Le phosphate d'oléandomycine exerce ses effets en se liant à la sous-unité 50S des ribosomes bactériens. Cette liaison inhibe la synthèse des protéines en empêchant la translocation des peptides pendant la traduction. En conséquence, la croissance bactérienne est stoppée, conduisant à un effet bactériostatique. L'antibiotique cible spécifiquement le centre peptidyl transférase, interférant avec l'élongation de la chaîne peptidique .

Composés similaires :

Érythromycine : Un autre antibiotique macrolide avec un mécanisme d'action similaire mais une efficacité plus élevée.

Spiramycine : Un macrolide utilisé en médecine vétérinaire avec un spectre d'activité plus large.

Tylosine : Utilisé principalement en médecine vétérinaire pour son efficacité contre les bactéries Gram-positives

Unicité du phosphate d'oléandomycine : Le phosphate d'oléandomycine est unique en raison de son spectre d'activité spécifique et de son utilisation dans les thérapies combinées. Il a été utilisé en association avec la tétracycline pour améliorer ses effets antibactériens. De plus, sa forme phosphate augmente sa solubilité et sa stabilité, ce qui la rend adaptée à diverses formulations .

Applications De Recherche Scientifique

Oleandomycin phosphate has a wide range of scientific research applications:

Chemistry: It is used to study the structure and function of macrolide antibiotics.

Biology: Researchers use it to investigate bacterial resistance mechanisms and protein synthesis inhibition.

Medicine: It is explored for its potential in treating bacterial infections, particularly in veterinary medicine.

Industry: It is used in the production of animal feed additives to promote growth and prevent infections in livestock

Mécanisme D'action

Oleandomycin phosphate exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by preventing the translocation of peptides during translation. As a result, bacterial growth is halted, leading to a bacteriostatic effect. The antibiotic specifically targets the peptidyl transferase center, interfering with the elongation of the peptide chain .

Comparaison Avec Des Composés Similaires

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but higher efficacy.

Spiramycin: A macrolide used in veterinary medicine with a broader spectrum of activity.

Tylosin: Used primarily in veterinary medicine for its effectiveness against gram-positive bacteria

Uniqueness of Oleandomycin Phosphate: this compound is unique due to its specific spectrum of activity and its use in combination therapies. It has been used in combination with tetracycline to enhance its antibacterial effects. Additionally, its phosphate form increases its solubility and stability, making it suitable for various formulations .

Propriétés

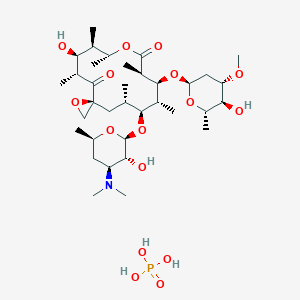

Numéro CAS |

7060-74-4 |

|---|---|

Formule moléculaire |

C35H64NO16P |

Poids moléculaire |

785.9 g/mol |

Nom IUPAC |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |

InChI |

InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1 |

Clé InChI |

LJQRWAWAOFAOCL-JLAGNBEQSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O |

SMILES isomérique |

[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |

SMILES canonique |

[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |

Key on ui other cas no. |

7060-74-4 |

Pictogrammes |

Acute Toxic |

Synonymes |

1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative; Matromycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oleandomycin phosphate exert its antibacterial effect?

A1: this compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [] This prevents the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition. []

Q2: What is the molecular structure of this compound?

A2: While the provided research doesn't explicitly provide spectroscopic data, it confirms that this compound is a phosphate ester of oleandomycin. [, , , , , ] Determining its exact structure would require consulting chemical databases or analyzing its spectroscopic properties.

Q3: What factors influence the stability of this compound?

A3: Research indicates that this compound stability is primarily affected by its physical form and humidity. Crystalline this compound demonstrates higher stability with less susceptibility to humidity compared to its amorphous form. [, ] Storage conditions can lead to the accumulation of biologically inactive components, including anhydroleandomycin and glycol, through processes like the cleaving of the water molecule at C11, epoxide ring opening, and hydrolysis of glycoside bonds. [, , , ]

Q4: How can the stability of this compound be improved in formulations?

A4: Although the provided research doesn't specify formulation strategies for this compound, it highlights the importance of controlling humidity during storage. [, ] Further research could explore techniques like microencapsulation, complexation, or the use of stabilizing excipients to enhance stability.

Q5: What analytical methods are used to determine this compound concentration?

A5: Several methods are mentioned throughout the research:

- Spectrophotometry: This method can detect inactive admixtures like anhydroleandomycin in this compound preparations by measuring UV absorbance at 235nm. [, ]

- Thin-Layer Chromatography (TLC): This technique can identify and quantify glycol, another inactive admixture, in this compound. [, ]

- Polarography: Both classical and differential polarography are effective for determining oleandomycin levels in pharmaceutical preparations and fermentation broths. This method relies on the electrolytic reduction of oleandomycin on a mercury-dropping electrode. [, ]

- Microbiological Assay: This method assesses the biological activity of oleandomycin by measuring its inhibitory effect on susceptible bacterial strains. []

Q6: How is the quality of this compound preparations ensured?

A7: While the provided research doesn't directly address quality control measures, it emphasizes analyzing the composition of this compound preparations. [, , , , ] This suggests that monitoring the levels of the active ingredient and potential impurities is crucial for maintaining quality. Additionally, understanding the influence of factors like storage conditions on degradation pathways can inform proper handling and storage practices. [, , , ]

Q7: Has the efficacy of this compound been evaluated in biological systems?

A7: Yes, the research provides examples of both in vitro and in vivo studies:

- In vitro: One study investigates the development of antibacterial resistance to this compound in Micrococcus pyogenes var. aureus under laboratory conditions. [, ] Another study explores the influence of this compound on the recovery of cold-stressed Clostridium perfringens cells. []

- In vivo: Multiple studies investigate the therapeutic potential of this compound in treating non-gonococcal urethritis in human patients. [, , , ] Other studies examine its use in animal husbandry, including its effects on chick growth promotion [, , ] and its intramuscular tolerance and blood level profiles in various agricultural animals. []

Q8: Are there concerns about bacterial resistance to this compound?

A9: The research acknowledges the potential for developing bacterial resistance to this compound, particularly in the context of Micrococcus pyogenes var. aureus. [, ] This emphasizes the importance of responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

Q9: Are there alternative antibiotics to this compound?

A9: The research mentions several alternative antibiotics, including:

- Tetracycline hydrochloride: Often used in combination with this compound, it exhibits a broader spectrum of activity. [, , , , ]

- Erythromycin: Another macrolide antibiotic that shares a similar mechanism of action with oleandomycin. []

- Virginiamycin: A streptogramin antibiotic that also acts on bacterial protein synthesis. []

Q10: Is this compound safe for use in humans and animals?

A10: While the research primarily focuses on efficacy and analytical methods, some studies touch upon safety aspects:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.